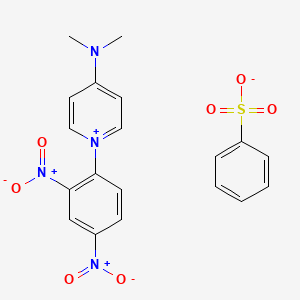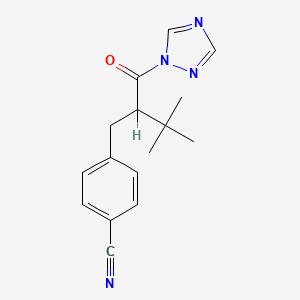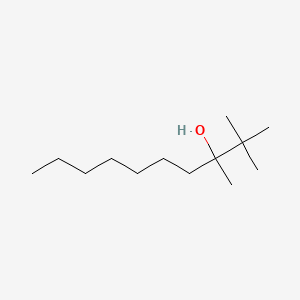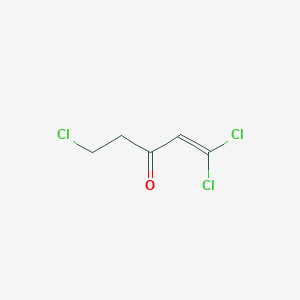
1,1,5-Trichloropent-1-EN-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,5-Trichloropent-1-EN-3-one is an organic compound with the molecular formula C₅H₅Cl₃O It is a chlorinated derivative of pentenone, characterized by the presence of three chlorine atoms and a double bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,5-Trichloropent-1-EN-3-one can be synthesized through the chlorination of pentenone derivatives. One common method involves the reaction of 1,1-dichloroethylene with 3-chloropropionyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is carefully monitored to minimize the formation of by-products and ensure the safety of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,5-Trichloropent-1-EN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Chlorinated carboxylic acids.
Reduction: Less chlorinated pentenone derivatives.
Substitution: Various substituted pentenone compounds depending on the nucleophile used
Applications De Recherche Scientifique
1,1,5-Trichloropent-1-EN-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 1,1,5-Trichloropent-1-EN-3-one involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their activity. This interaction can affect various biochemical pathways, making it a valuable tool for studying enzyme mechanisms and protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloroethane: A chlorinated solvent with similar chemical properties but different applications.
1,1,2-Trichloroethane: Another chlorinated compound used primarily as a solvent and intermediate in chemical synthesis.
Uniqueness
1,1,5-Trichloropent-1-EN-3-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its combination of three chlorine atoms and a double bond provides unique reactivity compared to other chlorinated compounds .
Propriétés
Numéro CAS |
111550-38-0 |
|---|---|
Formule moléculaire |
C5H5Cl3O |
Poids moléculaire |
187.45 g/mol |
Nom IUPAC |
1,1,5-trichloropent-1-en-3-one |
InChI |
InChI=1S/C5H5Cl3O/c6-2-1-4(9)3-5(7)8/h3H,1-2H2 |
Clé InChI |
KYFNQWPBNURADP-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)C(=O)C=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




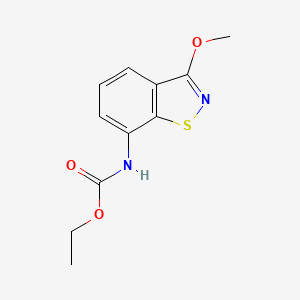
![N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine](/img/structure/B14324233.png)
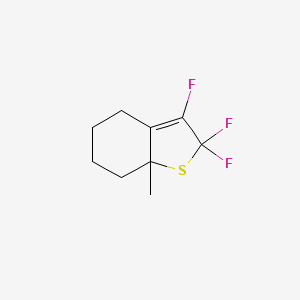
![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate](/img/structure/B14324244.png)

![1,1'-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14324248.png)
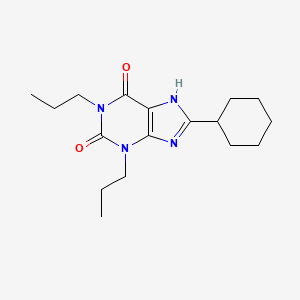
![4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile](/img/structure/B14324252.png)
